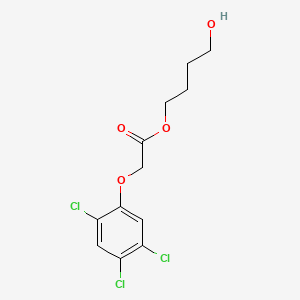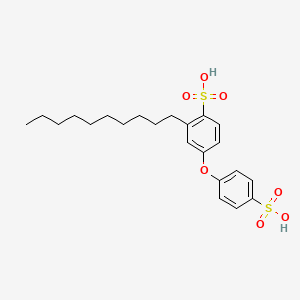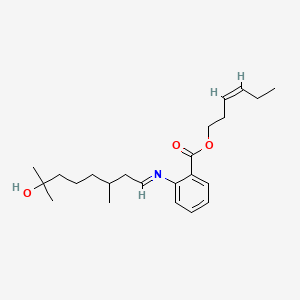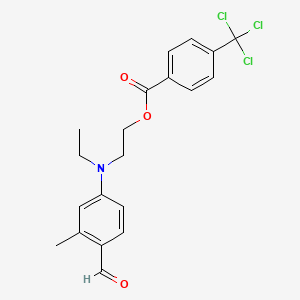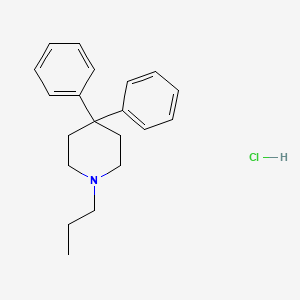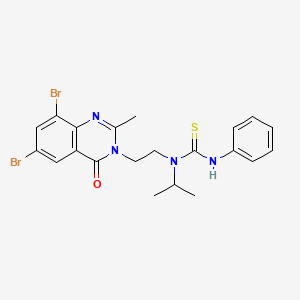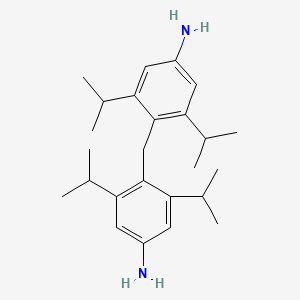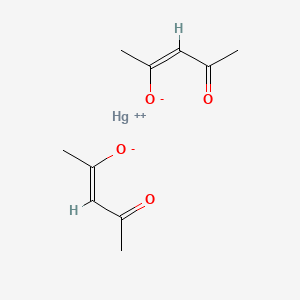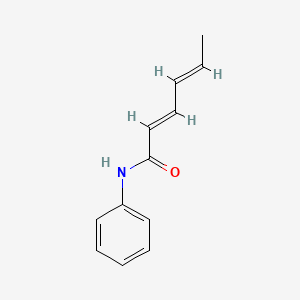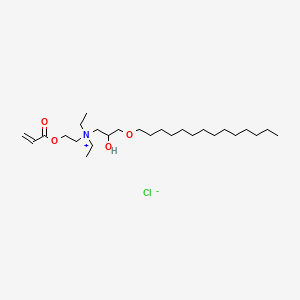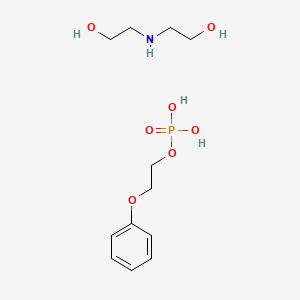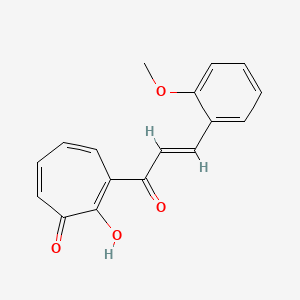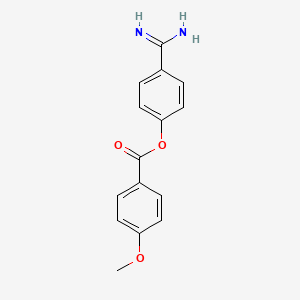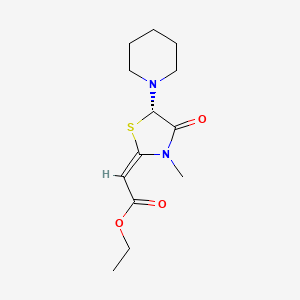
2-Ethyl-3-hydroxy-4H-pyran-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-hydroxy-4H-pyran-4-thione is a chemical compound that belongs to the class of pyran derivatives It is structurally characterized by a pyran ring with a hydroxyl group at the third position, an ethyl group at the second position, and a thione group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be synthesized from ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one) using Lawesson’s reagent. The reaction involves the conversion of the carbonyl group in ethylmaltol to a thione group. The process is carried out in dry toluene at 80°C under a nitrogen atmosphere. The reaction mixture is heated with stirring for 1.5 hours, then cooled to room temperature and filtered to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process involving Lawesson’s reagent can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.
化学反应分析
Types of Reactions
2-Ethyl-3-hydroxy-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding thiol.
Substitution: The major products are substituted pyran derivatives.
科学研究应用
2-Ethyl-3-hydroxy-4H-pyran-4-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in managing diabetes.
作用机制
The mechanism by which 2-ethyl-3-hydroxy-4H-pyran-4-thione exerts its effects involves its interaction with metal ions, particularly zinc. The compound forms complexes with zinc ions, which exhibit insulin-mimetic activities. These complexes have a distorted tetrahedral coordination, which is believed to enhance their biological activity . The molecular targets and pathways involved include the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism.
相似化合物的比较
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be compared with other similar compounds such as:
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-hydroxy-4H-pyran-4-selenone: Similar structure but with a selenone group instead of a thione group.
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethylmaltol): The precursor compound with a carbonyl group instead of a thione group.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
84642-58-0 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.20 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxypyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3 |
InChI 键 |
AKZKYXGJTDNWLR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=S)C=CO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


